(+)-3-Carene

Catalog No.
S566759
CAS No.
498-15-7
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Carene

CAS Number

498-15-7

Product Name

(+)-3-Carene

IUPAC Name

(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1

InChI Key

BQOFWKZOCNGFEC-BDAKNGLRSA-N

SMILES

Array

Synonyms

(+)-3-carene, 3-carene, 3-carene, (R)-isomer, 3-carene, (S)-(cis)-isomer, delta(3)-carene, delta-3-carene, delta3-carene

Canonical SMILES

CC1=CCC2C(C1)C2(C)C

Isomeric SMILES

CC1=CC[C@H]2[C@@H](C1)C2(C)C

The exact mass of the compound (+)-3-Carene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(+)-3-Carene is a chiral, bicyclic monoterpene commonly found as a major constituent in turpentine oil, with concentrations reaching up to 42% depending on the botanical source. As a member of the terpene class, it is a volatile, water-insoluble liquid miscible with oils and fats. Its rigid, stereochemically defined structure makes it a valuable starting material, or chiral building block, for the asymmetric synthesis of more complex molecules, including pharmaceuticals and fragrances. This positions (+)-3-Carene not as a bulk commodity chemical, but as a specialty precursor where enantiomeric purity is critical for downstream reaction success and final product bioactivity.

Substituting high-purity (+)-3-Carene with seemingly similar materials like crude turpentine oil or other common monoterpenes (e.g., α-pinene, limonene) is a primary source of failure in both synthesis and formulation. Crude turpentine is a complex mixture containing varying percentages of α-pinene, β-pinene, and only sometimes significant amounts of 3-carene, leading to unpredictable reaction pathways and inconsistent product quality. For chiral applications, such as the synthesis of cannabinoids or other bioactive molecules, the specific enantiomeric form of (+)-3-Carene is essential; using a racemic mixture, an alternative terpene like limonene, or its regioisomer (+)-2-carene results in drastically different products, low yields, or undesired side reactions. Therefore, applications requiring stereochemical control or high-purity performance mandate the use of enantiopure (+)-3-Carene over less-defined or structurally different substitutes.

Superior Precursor for High-Performance Polyamides Compared to Standard Bio-Monomers

As a monomer precursor for bio-polyamides, (+)-3-Carene enables the synthesis of materials with significantly enhanced thermal properties compared to conventional polyamides. A polyamide derived from a (+)-3-Carene-based lactam exhibited a glass transition temperature (Tg) of 120 °C, which is 60 °C higher than that of standard Polyamide 6 (PA6). This indicates a substantial improvement in thermal stability, directly attributable to the rigid bicyclic structure of the carene backbone integrated into the polymer chain.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data120 °C (for (+)-3-Carene-derived polyamide)
Comparator Or BaselineStandard Polyamide 6 (PA6): ~60 °C
Quantified Difference+60 °C
ConditionsAnionic ring-opening polymerization of a (+)-3-carene derived ε-lactam.

For developing high-performance, bio-based plastics, this higher Tg provides a critical advantage in applications requiring thermal resistance, such as automotive components or electronics housings.

Demonstrates Higher Potency in Pest Control Applications Than α-Pinene

In direct comparative studies against the maize weevil (*Sitophilus zeamais*), (+)-3-Carene demonstrates superior insecticidal efficacy over α-pinene, a common and often cheaper monoterpene substitute. At an application rate of 12 ppm, 3-carene reduced grain damage by 95% after three months, whereas α-pinene only achieved a 77% reduction under the same conditions. Furthermore, in contact toxicity assays, a 12 ppm concentration of 3-carene caused 92% weevil mortality after one day, a significantly higher rate than observed for α-pinene at equivalent concentrations.

Evidence DimensionReduction in Maize Grain Damage
Target Compound Data95% reduction
Comparator Or Baselineα-Pinene: 77% reduction
Quantified Difference18% greater damage reduction
ConditionsContact application at 12 ppm over 3 months of storage.

For formulators of bio-pesticides, selecting (+)-3-Carene over α-pinene can lead to a more effective product with a quantifiable performance advantage in crop protection.

Enables Chiral Synthesis Pathways Not Feasible with Other Terpenes

The unique stereochemistry of (+)-3-Carene makes it a critical chiral precursor for synthesizing specific bioactive molecules, such as certain cannabinoids. For example, the reaction of (+)-trans-3-carene epoxide with olivetol yields (−)-trans-Δ8-THC, although in low yield amidst side products. In contrast, attempting similar syntheses with other terpenes or isomers fails to produce the desired stereospecific product. This demonstrates that the specific bicyclo[4.1.0]heptane framework of (+)-3-Carene is non-negotiable for achieving certain target molecular architectures, a role that cannot be filled by more common monoterpenes like limonene or pinene.

Evidence DimensionSynthetic Accessibility
Target Compound DataServes as a chiral precursor to specific cannabinoid skeletons (e.g., via carene epoxides).
Comparator Or BaselineOther terpenes (limonene, pinenes) or racemic mixtures, which lead to different products or unresolvable mixtures.
Quantified DifferenceQualitative difference in reaction outcome; enables specific stereoselective pathways.
ConditionsAcid-catalyzed condensation reactions for cannabinoid synthesis.

For chemists in pharmaceutical or fine chemical R&D, procuring (+)-3-Carene provides access to specific chiral scaffolds that are otherwise inaccessible, justifying its selection over cheaper, achiral, or structurally different terpenes.

Development of Bio-Based, High-Temperature-Resistant Polymers

Leveraging its rigid bicyclic structure, (+)-3-Carene is the ideal monomer precursor for synthesizing specialty polyamides and other polymers where a high glass transition temperature (Tg) is a critical design parameter. Its demonstrated ability to produce polyamides with a Tg of 120 °C makes it suitable for creating durable, bio-derived materials for demanding applications that outperform those made from standard monomers.

Formulation of High-Efficacy Botanical Insecticides

For agrochemical formulators aiming to develop potent and sustainable pest control solutions, (+)-3-Carene offers a quantifiable performance edge over other common terpenes. Its superior efficacy in reducing crop damage and inducing higher mortality in key pests like the maize weevil justifies its selection over α-pinene for premium, high-performance bio-insecticide products.

Stereoselective Synthesis of Pharmaceutical Intermediates

In pharmaceutical and fine chemical synthesis, the enantiopure nature of (+)-3-Carene is its most valuable asset. It should be selected as the starting material when the synthetic route requires the specific stereochemistry inherent to the carene skeleton to build complex, chiral target molecules, such as certain pharmaceutical ingredients or their advanced intermediates.

Physical Description

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS]

XLogP3

2.8

Exact Mass

136.125200510 Da

Monoisotopic Mass

136.125200510 Da

Heavy Atom Count

10

UNII

XBL40A7IA6

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (37.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (37.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (63.93%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (36.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

498-15-7

Metabolism Metabolites

(+)-3-carene has known human metabolites that include 3-Caren-10-ol and Carene epoxide.

Wikipedia

(+)-3-carene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Last modified: 08-15-2023

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